Hydroxyhopanone

Description

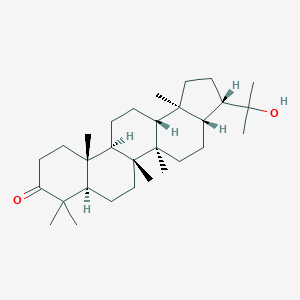

Structure

3D Structure

Properties

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNUNRUPWXZKAL-YKHKZODKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Structural Elucidation of Hydroxyhopanone

High-Resolution Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For hydroxyhopanone (C₃₀H₅₀O₂), these methods are crucial for confirming the presence of its key carbonyl (C=O) and hydroxyl (-OH) functionalities. nih.gov

In IR spectroscopy, when infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The IR spectrum of this compound is expected to show two particularly significant absorption bands:

A strong, sharp absorption band typically in the region of 1700-1725 cm⁻¹. This band is characteristic of the stretching vibration of the ketone (C=O) group in the five-membered A-ring of the hopane (B1207426) skeleton.

A broad absorption band appearing in the 3200-3600 cm⁻¹ region. This is indicative of the O-H stretching vibration from the tertiary alcohol group in the side chain. The broad nature of this peak suggests the presence of intermolecular hydrogen bonding. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR absorption is dependent on a change in the dipole moment during a vibration, a Raman signal depends on a change in polarizability. nih.gov For a molecule like this compound, the C=O stretch is also Raman active. Furthermore, the C-C bond vibrations that form the extensive carbon backbone of the triterpenoid (B12794562) structure typically produce strong signals in the Raman spectrum, often found in the 800-1200 cm⁻¹ "fingerprint" region, providing a unique spectral signature for the molecule. mdpi.commdpi.com

The table below summarizes the expected key vibrational bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) | Weak or not observed |

| Ketone (C=O) | C=O Stretch | 1700-1725 (Strong) | 1700-1725 (Medium-Strong) |

| Alkane (C-H) | C-H Stretch | 2850-2960 | 2850-2960 |

| Carbon Skeleton | C-C Stretch | Fingerprint Region (Variable) | Fingerprint Region (Strong) |

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

While NMR can define the relative arrangement of atoms in this compound, it cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Electronic Circular Dichroism (ECD) is a chiroptical technique that provides this crucial information, allowing for the determination of the molecule's absolute stereochemistry. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn

The IUPAC name for this compound specifies a single, distinct stereochemistry: (3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one. nih.gov The confirmation of this absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. unipi.it

The process involves the following steps:

Experimental Spectrum: A solution of purified this compound is analyzed in an ECD spectrometer to obtain its experimental spectrum, which shows positive and/or negative peaks (Cotton effects) at specific wavelengths.

Computational Modeling: The 3D structure of one enantiomer of this compound (e.g., the one with the presumed absolute configuration) is built in silico. A conformational search is performed to find the most stable, low-energy conformers of the molecule. unipi.it

Spectrum Calculation: Using quantum chemistry methods, specifically Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectrum is calculated for the lowest-energy conformers. mdpi.comunipi.it The final theoretical spectrum is a Boltzmann-averaged composite of the spectra of these individual conformers.

Comparison and Assignment: The calculated ECD spectrum is then compared to the experimental one. If the sign and relative intensity of the Cotton effects in the theoretical spectrum match those of the experimental spectrum, the absolute configuration of this compound is confidently assigned as the one used in the calculation. nih.gov A mismatch would indicate that the true configuration is that of the opposite enantiomer.

This holistic approach, combining experimental measurement with computational prediction, provides an unambiguous assignment of the absolute stereochemistry of complex chiral molecules like this compound. mdpi.com

Synthetic Approaches and Derivatization Strategies for Hydroxyhopanone

Total Chemical Synthesis of Hydroxyhopanone

The complete chemical synthesis of this compound has been a subject of investigation in organic chemistry. A total synthesis for this complex natural product was reported by Tsuda and Hattori, demonstrating a viable, albeit intricate, pathway to construct the pentacyclic hopanoid skeleton from simpler precursors jst.go.jp. This approach, while fundamental in demonstrating synthetic feasibility, is often complex for producing large quantities. For many research applications, the extraction of this compound from natural sources, such as Dammar resin, remains a more practical method for obtaining the initial starting material nih.gov.

Preparation of Analogs and Structurally Modified Hopanoid Derivatives

The ketone at the C-3 position and other features of the this compound structure offer opportunities for a variety of chemical modifications to produce a library of hopanoid analogs. These derivatives are instrumental in studying the structure-function relationships of hopanoids in biological systems.

Key transformations starting from this compound include:

Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group. For instance, treatment with sodium borohydride (NaBH₄) in a methanol-ether solvent system can yield the corresponding alcohol derivative with high efficiency (90% yield) researchgate.net.

Deoxygenation: The complete removal of the carbonyl oxygen can be achieved through methods like the Wolff-Kishner reduction, which involves reaction with hydrazine (NH₂NH₂) followed by heating with a strong base like sodium hydroxide (NaOH), affording the deoxygenated hopanoid in a 95% yield researchgate.net.

Reactions involving Palladium Catalysis: Palladium chloride (PdCl₂) in anhydrous toluene can be used to mediate specific transformations, leading to further structural diversification researchgate.net.

These synthetic modifications allow for the creation of hopanoids with altered polarity and functionality, which are essential for probing their roles in membranes and other biological contexts.

Table 1: Selected Synthetic Transformations of this compound

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | i. NH₂NH₂, DEG, reflux; ii. NaOH, 200–225 °C | Deoxy-hopanoid analog | 95 | researchgate.net |

| This compound | NaBH₄, MeOH-Et₂O | 3-Hydroxy-hopanoid analog | 90 | researchgate.net |

| This compound | PdCl₂, anhydrous toluene, MS 3Å, 70 °C | Palladium-mediated product | 40 | researchgate.net |

Enzymatic and Biotransformation Routes to this compound Derivatives

Biotransformation offers a powerful and selective alternative to traditional chemical synthesis for modifying complex molecules like this compound. This approach utilizes whole microorganisms or isolated enzymes to catalyze specific reactions, often with high regio- and stereoselectivity.

The general pathways of biotransformation are categorized into Phase I and Phase II reactions nih.govpharmacy180.com.

Phase I Reactions: These "functionalization" reactions introduce or expose polar groups such as hydroxyl (-OH) or amine (-NH₂) groups through oxidation, reduction, or hydrolysis pharmacy180.com. Enzymes from the Cytochrome P450 family are major catalysts for these types of transformations nih.gov.

Phase II Reactions: These are "conjugation" reactions where a polar molecule (e.g., glucuronic acid, sulfate) is covalently attached to the substrate, significantly increasing its water solubility pharmacy180.com.

In the context of hopanoids, bacteria possess a suite of enzymes encoded by the hpn gene cluster that modify the basic hopanoid skeleton. For example, the radical SAM protein HpnH adds an adenosine (B11128) group to form C₃₅ extended hopanoids, which can be further modified by other enzymes like HpnG (adenine removal) and HpnO (amination) nih.govwikipedia.org. While these enzymes typically act on biosynthetic precursors like diploptene (B154308), similar enzymatic systems or microbial biotransformation could potentially be applied to modify this compound, creating novel derivatives that are difficult to access through purely chemical means hyphadiscovery.com.

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., Deuteration)

Isotopic labeling is an indispensable tool in chemical and biological research musechem.com. Incorporating stable isotopes like deuterium (²H or D) into the this compound structure serves two primary purposes:

Mechanistic Studies: Labeled compounds help trace the pathways of molecules in complex chemical and biological systems, providing detailed insights into reaction mechanisms nih.gov.

Analytical Standards: Deuterated molecules are widely used as internal standards in mass spectrometry-based quantification, as they have nearly identical chemical properties to the unlabeled analyte but a different mass, allowing for precise and accurate measurements nih.govscripps.edu.

This compound is an excellent precursor for synthesizing deuterated hopanoid standards. The ketone at the C-3 position provides a synthetic handle to introduce deuterium atoms at the adjacent C-2 and C-3 positions nih.gov.

Common labeling strategies include:

Base-Catalyzed H/D Exchange: The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be exchanged for deuterium. Treating this compound with sodium deuteroxide (NaOD) in a mixture of deuterated solvents like D₂O and MeOD results in the formation of 2,2-D₂-hydroxyhopanone with 100% yield nih.gov.

Deuteride Reduction: The carbonyl group itself can be reduced using a deuterated reducing agent. For example, 2,2-D₂-hydroxyhopanone can be further treated with sodium borodeuteride (NaBD₄) to produce 2,2,3,3-D₄-diplopterol, a tetradeuterated hopanoid analog nih.govresearchgate.net.

These methods provide access to high-purity labeled hopanoids, which are crucial for advancing the quantitative analysis of these important bacterial lipids in both laboratory and environmental samples nih.gov.

Table 2: Isotopic Labeling Reactions Starting from this compound

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | NaOD, CD₂Cl₂-MeOD-D₂O | 2,2-D₂-hydroxyhopanone | 100 | nih.gov |

| 2,2-D₂-hydroxyhopanone | NaBD₄, D₆-toluene-MeOD | 2,2,3,3-D₄-diplopterol | Not specified | nih.gov |

| This compound | CH₃C₆H₄SO₂-NHNH₂, NaBD₄, D₆-toluene-MeOD | Deuterated hopanoid derivative | 44 (two steps) | researchgate.net |

Biological Activities and Mechanistic Insights of Hydroxyhopanone: in Vitro Studies

Antimicrobial Effects and Underlying Cellular Mechanisms in Vitro

While specific studies focusing exclusively on the antimicrobial properties of hydroxyhopanone are not extensively detailed in the provided research, the broader class of hopanoids, to which it belongs, is known to influence bacterial membrane properties, which is a key target for antimicrobial action. The mechanisms by which antimicrobial agents, particularly phenolic compounds and natural products, exert their effects often involve disruption of the cell membrane and essential cellular processes.

General antimicrobial mechanisms that could be relevant include:

Membrane Disruption : Many natural antimicrobial compounds damage the bacterial cell wall and membrane, leading to increased permeability. This can cause the leakage of vital intracellular components like proteins and DNA, ultimately leading to cell death semanticscholar.orgmdpi.comnih.gov. The insertion of hydrophobic compounds into the lipid bilayer can destabilize its structure and compromise its integrity mdpi.com.

Inhibition of Cellular Processes : Antimicrobials can interfere with critical metabolic pathways. This includes the inhibition of electron transfer in the respiratory chain, which disrupts energy production mdpi.comnih.gov.

Interference with Macromolecule Synthesis : Some compounds can affect the synthesis of proteins and nucleic acids, halting bacterial growth and replication semanticscholar.org.

Phenolic acids, for instance, are thought to alter the surface polarity of bacteria, with some studies suggesting a stronger effect on gram-negative strains ijpbp.com. The effectiveness of such compounds is often linked to their chemical structure, including the presence and position of hydroxyl groups, which can enhance interactions with bacterial targets mdpi.commdpi.com.

Anti-inflammatory Actions and Cytokine Pathway Modulation in Vitro

The direct anti-inflammatory activities of this compound have not been specifically elucidated in the available in vitro studies. However, research on other structurally related or plant-derived compounds provides insight into potential mechanisms.

Anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response:

Inhibition of Inflammatory Mediators : A common mechanism is the downregulation of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govnih.gov.

Modulation of Cytokine Production : Compounds can inhibit the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6) nih.govresearchgate.net.

Signaling Pathway Interference : The anti-inflammatory action is frequently achieved by blocking critical signaling pathways like the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This can involve inhibiting the phosphorylation of key proteins like IκB and p65, which prevents the translocation of NF-κB into the nucleus to activate pro-inflammatory gene transcription nih.gov.

For example, the phenylpropanoid compound HHMP was shown to inhibit LPS-induced inflammatory responses in RAW 264.7 macrophages by blocking the NF-κB and MAPK signaling pathways nih.gov. Similarly, a synthetic hydrangenol derivative demonstrated anti-inflammatory properties by suppressing the expression of iNOS, COX-2, and various pro-inflammatory cytokines through the inhibition of NF-κB, AP-1, and STAT pathways nih.gov.

Antioxidant Properties and Protective Cellular Mechanisms in Vitro

While specific in vitro antioxidant assays for this compound are not detailed, the general antioxidant mechanisms of related compounds like hydroxy-flavones and other phenolics have been studied. These compounds protect cells from oxidative damage through various mechanisms.

Key antioxidant activities include:

Free Radical Scavenging : Many phenolic compounds are potent free radical scavengers. They can donate an electron to neutralize reactive oxygen species (ROS), such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative damage to cellular components nih.goveijppr.com. The structure of the compound, particularly the substitution pattern of hydroxyl groups on the aromatic rings, plays a crucial role in its scavenging activity nih.gov.

Inhibition of Oxidative Enzymes : Some compounds exhibit antioxidant effects by inhibiting enzymes that generate ROS. For instance, 7-hydroxy-flavones have been identified as potent competitive inhibitors of xanthine oxidase, an enzyme involved in the production of superoxide radicals nih.gov.

Inhibition of Lipid Peroxidation : Antioxidants can prevent the chain reaction of lipid peroxidation in cell membranes, which is a major consequence of oxidative stress. This protective effect is often measured by the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation nih.gov.

The antioxidant potential of plant extracts is often attributed to their rich content of phenolic compounds like flavonoids and phenolic acids, which act by inhibiting or quenching free radicals and ROS eijppr.com.

Table 1: Antioxidant Activity of Selected Hydroxyxanthones

| Compound | Antioxidant Activity (IC50 in µM) | Category |

|---|---|---|

| Hydroxyxanthone 3a | > 500 | Moderate |

| Hydroxyxanthone 3b | 349 ± 68 | Strong |

Data sourced from in vitro radical scavenging assays nih.gov.

Antiviral Activities against Specific Viral Pathogens in Vitro (e.g., Herpes simplex virus)

There is limited direct evidence for the antiviral activity of this compound against Herpes simplex virus (HSV) or other specific viruses in the provided literature. However, studies on other natural compounds, including various polyphenols and flavonoids, have demonstrated significant anti-HSV activity through multiple mechanisms.

Potential antiviral mechanisms include:

Inhibition of Viral Entry : Some compounds can block the initial stages of infection by preventing the virus from attaching to or fusing with the host cell membrane nih.govmdpi.com.

Inhibition of Viral Replication : Compounds can interfere with the replication of the viral genome. For example, α-hydroxytropolones are known to inhibit magnesium-dependent HSV-1 enzymes like UL15 and UL12, which are essential for viral DNA packaging and nuclease activity, respectively nih.gov.

Suppression of Viral Protein Expression : Treatment with antiviral compounds can lead to a reduction in the expression of key viral proteins necessary for replication and assembly, such as ICP8, UL42, and US11 in HSV-1 mdpi.com.

Synergistic Effects with Antiviral Drugs : Some natural compounds can enhance the efficacy of conventional antiviral drugs like acyclovir. This potentiation can be synergistic, leading to a more significant reduction in viral replication when used in combination mdpi.comnih.gov.

For instance, polyphenol-rich extracts from pistachios have shown remarkable inhibitory activity against HSV-1, reducing viral DNA synthesis and the expression of essential viral proteins mdpi.com. Similarly, hydroxyurea has been found to potentiate the anti-herpesvirus activities of several nucleoside analogs against both HSV-1 and HSV-2 nih.gov.

Table 2: Potentiation of Anti-HSV-1 Activity by Hydroxyurea

| Nucleoside Analog | Minimum Fractional Inhibitory Concentration (FICmin) with Hydroxyurea |

|---|---|

| Acyclovir (ACV) | 0.59 |

| Penciclovir (PCV) | 0.6 |

| Ganciclovir (GCV) | 0.48 |

| Lobucavir (LBV) | 0.37 |

| H2G | 0.44 |

| Cidofovir (HPMPC) | 0.5 |

| Adefovir (PMEA) | 0.73 |

FIC values below 1.0 indicate a synergistic or potentiating effect nih.gov.

Enzymatic Target Modulation and Inhibitory Effects (e.g., ATP-citrate lyase, acetyl-CoA carboxylase, protein tyrosine phosphatase 1B)

While direct studies on this compound's inhibitory effects on these specific enzymes are lacking, research on inhibitors for ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC) highlights potential therapeutic targets in metabolic pathways.

ATP-Citrate Lyase (ACLY) : ACLY is a key enzyme that links carbohydrate and lipid metabolism by producing acetyl-CoA for the synthesis of fatty acids and cholesterol mdpi.commonash.edu. The best-known natural inhibitor of ACLY is hydroxycitrate, derived from the fruit of Garcinia cambogia nih.gov. Flavonoids have also been identified as novel and potent ACLY inhibitors, with their effectiveness often depending on the presence of an ortho-dihydroxyphenyl group and a conjugated pyrone ring system mdpi.com. Inhibition of ACLY is being explored as a therapeutic strategy for non-alcoholic steatohepatitis (NASH) and dyslipidemia monash.edu.

Acetyl-CoA Carboxylase (ACC) : ACC is the rate-limiting enzyme in fatty acid synthesis and exists in two isoforms, ACC1 and ACC2 nih.gov. ACC1 is primarily found in lipogenic tissues like the liver and adipose tissue, while ACC2 is in oxidative tissues such as the liver, heart, and skeletal muscle nih.gov. Inhibition of ACC can decrease fatty acid synthesis and stimulate fatty acid oxidation, making it a target for treating metabolic syndrome, NAFLD, and NASH nih.govnih.govplos.org. Various small molecule inhibitors targeting one or both ACC isoforms have been developed targetmol.com.

There is no specific information available regarding the modulation of protein tyrosine phosphatase 1B by this compound in the provided sources.

Membrane Interaction and Biophysical Effects on Cellular Membranes

Hopanoids, including this compound, are well-recognized for their role as "sterol surrogates" in bacterial membranes, where they modulate membrane fluidity and order. nih.govmpi-cbg.de. These triterpenoids are structurally similar to eukaryotic sterols and are thought to serve analogous functions in prokaryotes mpi-cbg.de.

Key biophysical effects include:

Membrane Ordering : Like cholesterol in eukaryotic membranes, hopanoids can induce a "liquid-ordered" (Lo) phase in model membranes. They intercalate between the acyl chains of phospholipids (B1166683), reducing their mobility and increasing the packing density, which leads to a more ordered and rigid membrane structure nih.govresearchgate.netbiorxiv.org.

Modulation of Fluidity : By ordering the lipid acyl chains, hopanoids decrease membrane fluidity. This effect can help bacteria maintain membrane integrity and control permeability, especially under conditions of environmental stress mpi-cbg.deresearchgate.net.

Stress Protection : The membrane-stabilizing properties of hopanoids are crucial for bacterial survival under stress. For example, they have been shown to protect model membranes against ethanol-induced structural changes, such as lipid interdigitation and bilayer dissolution biorxiv.org. This function is vital for organisms like Zymomonas mobilis, which produces high concentrations of ethanol (B145695) biorxiv.org.

Interaction with Phospholipids : Studies using model membrane systems have shown that steroids and similar molecules interact primarily with the phospholipid components of the membrane. For instance, hydrocortisone interacts with the hydrated polar head groups of phospholipids, and this interaction is influenced by the presence of other lipids like cholesterol nih.gov.

Fluorescence polarization studies have revealed that modifications to the hopanoid structure, such as 2-methylation, can specifically render bacterial membranes more rigid at physiologically relevant concentrations researchgate.net.

Role in Microbial Symbiotic Relationships (e.g., Bradyrhizobium diazoefficiens-soybean symbiosis)

Hopanoids play a critical role in the symbiotic relationship between nitrogen-fixing bacteria and leguminous plants. In the symbiosis between Bradyrhizobium diazoefficiens and soybean, hopanoids are essential for the fitness and function of the bacteria.

Key roles in symbiosis include:

Stress Tolerance : Hopanoids are crucial for the survival of B. diazoefficiens under various stress conditions encountered both in the soil and within the host plant, including osmotic, temperature, and pH stress nih.govresearchgate.netnih.gov.

Symbiotic Efficiency : The absence of hopanoid production renders B. diazoefficiens an inefficient symbiont. Hopanoid-deficient mutants exhibit significantly lower rates of nitrogen fixation and reduced survival within the host plant tissue nih.govnih.gov.

Nodule Development and Function : While the absence of hopanoids in B. diazoefficiens leads to reduced nodule biomass, it does not completely prevent nodulation on soybeans biorxiv.org. However, the function of these nodules is severely impaired.

Gene Expression : The loss of hopanoids affects the expression of genes related to important symbiotic functions. RNA-seq analysis has shown that hopanoid deficiency leads to reduced expression of genes involved in flagellar motility and chemotaxis, while enhancing the expression of genes related to nitrogen metabolism and protein secretion nih.govresearchgate.netnih.gov.

Specifically, extended (C35) hopanoids are required for optimal fitness during symbiosis, particularly in resisting antimicrobial peptides produced by some host plants researchgate.net. This highlights the importance of specific hopanoid structures in mediating successful host-microbe interactions.

Insufficient Data to Detail this compound's Influence on Cellular Signaling Pathways

Despite a comprehensive review of available scientific literature, there is a significant lack of specific in vitro research data detailing the influence of the chemical compound this compound on cellular signaling pathways. While this compound has been identified as a component of dammar resin and noted for its antiviral properties, its specific molecular mechanisms of action, particularly concerning well-established signaling cascades such as NF-κB, MAPK, and PI3K/Akt, remain largely uncharacterized in publicly accessible research.

Initial investigations have successfully isolated this compound alongside other triterpenoids from dammar resin and have demonstrated its potential as an antiviral agent in in vitro settings. However, these studies have not yet progressed to a mechanistic level that would elucidate its impact on intracellular signaling. The current body of research does not provide the detailed findings necessary to construct a thorough and scientifically accurate account of its effects on cellular signaling, nor does it contain the quantitative data required for the generation of informative data tables as requested.

Further targeted research is necessary to explore the bioactivity of this compound at the molecular level. Future in vitro studies could focus on:

NF-κB Pathway: Investigating whether this compound can modulate the activation of this key inflammatory pathway, which is often a target for anti-inflammatory compounds.

MAPK Pathway: Assessing the effect of this compound on the various components of the MAPK cascade (e.g., ERK, JNK, p38), which are crucial in cellular processes like proliferation, differentiation, and apoptosis.

PI3K/Akt Pathway: Determining if this compound interacts with this critical pathway involved in cell survival, growth, and metabolism.

Without such dedicated studies, any detailed discussion on the influence of this compound on cellular signaling pathways would be speculative and would not meet the required standards of scientific accuracy. Therefore, this section cannot be completed as per the user's instructions due to the absence of specific research data.

Advanced Analytical Methodologies for Hydroxyhopanone Quantification

Quantitative Chromatographic Methods (e.g., GC-MS, LC-MS, UHPLC-MS)

The quantification of hopanoids, including hydroxyhopanone, relies heavily on the separation power of chromatography combined with the detection sensitivity of mass spectrometry. The choice of method often depends on the volatility and polarity of the specific hopanoid being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and thermally stable compounds. For hopanoids, its application is generally suited for less functionalized structures like diplopterol (B1670745) and other C30 hopanoids. nih.govoup.com However, polyfunctionalized hopanoids are often too involatile for conventional GC-MS analysis. nih.gov A significant challenge with GC-MS analysis of hopanols like diplopterol is the potential for dehydration of the tertiary alcohol in the high-temperature environment of the GC column. nih.gov To analyze more complex hopanoids, high-temperature (HT) GC columns are necessary, which can elute compounds as large as bacteriohopanetetrol (B1250769) after derivatization. nih.gov Derivatization, typically acetylation with acetic anhydride, is a common step to decrease the polarity and increase the volatility of hopanoids for GC analysis. nih.govbiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for analyzing polyfunctionalized hopanoids that are not amenable to GC-MS due to their low volatility. nih.gov This method avoids the high temperatures that can cause degradation of sensitive hopanoids. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source used in LC-MS for hopanoid analysis, providing excellent results with minimal sample preparation. nih.gov Similar to GC-MS, derivatization (acetylation) is frequently employed to reduce the polarity of hopanoids, which can improve chromatographic separation and detection. biorxiv.orgnih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): UHPLC-MS offers significant advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times. hw.ac.uk Techniques like UPLC coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOF-MS) can readily detect hopanoids. nih.gov Studies have shown that UHPLC systems can reduce analytical run times for hopanoid analysis from 60 minutes to as short as 9 minutes. hw.ac.uk While UHPLC-MS can detect non-derivatized hopanoids, the signal intensities are often much weaker compared to their acetylated forms. nih.gov

| Technique | Common Application for Hopanoids | Ionization Method | Key Considerations | Reference |

|---|---|---|---|---|

| GC-MS | Volatile, less functionalized hopanoids (e.g., diplopterol) | Electron Ionization (EI) | Requires derivatization for polar hopanoids; potential for thermal degradation (e.g., dehydration). | nih.govnih.gov |

| LC-MS | Polyfunctionalized, non-volatile hopanoids (e.g., BHT) | Atmospheric Pressure Chemical Ionization (APCI) | Minimal sample preparation needed; derivatization often used to improve separation. | nih.govbiorxiv.org |

| UHPLC-MS | Complex hopanoid mixtures | Electrospray Ionization (ESI), APCI | Faster analysis, higher sensitivity; can detect non-derivatized forms, though with lower signal. | nih.govhw.ac.uk |

Strategies for Accurate Quantification and Calibration (e.g., Use of Deuterated Internal Standards)

Accurate quantification of hopanoids is complicated by the fact that different hopanoid structures exhibit significantly different signal intensities in both GC-MS and LC-MS. nih.govnih.gov Furthermore, complex sample matrices can cause ion suppression, where co-eluting compounds interfere with the ionization of the target analyte, leading to inaccurate measurements. nih.gov

To overcome these challenges, the use of appropriate internal standards is critical. While external calibration with purified hopanoid standards can account for differences in ionization efficiency between compounds, it cannot correct for matrix effects or variations in sample recovery during preparation. nih.govnih.gov

The most effective strategy is the use of stable isotope-labeled internal standards, particularly deuterated hopanoids. nih.govscispace.com These standards have nearly identical chemical and physical properties to the analyte of interest, meaning they co-elute during chromatography and experience the same matrix effects and extraction recovery. nih.govscispace.com Because they differ in mass, they can be distinguished from the native analyte by the mass spectrometer.

Researchers have developed methods to synthesize tetradeuterated (D4) diplopterol, which serves as a precursor for creating a variety of deuterated hopanoid standards. nih.govnih.gov LC-MS analysis has demonstrated that a D4-diplopterol internal standard quantifies diplopterol more accurately than external standards, especially when co-eluting phospholipids (B1166683) cause ion suppression. nih.govnih.gov The use of tetradeuterated standards provides a larger mass separation from the natural hopanoids compared to dideuterated versions, simplifying data analysis. nih.gov

Non-Derivatization Approaches for Hopanoid Analysis

While derivatization is a common strategy in hopanoid analysis to improve chromatographic behavior and detection, it adds time and complexity to sample preparation and can introduce variability. nih.gov Consequently, methods for analyzing hopanoids in their native, non-derivatized form are of significant interest.

Direct analysis of non-derivatized bacteriohopanepolyols has been successfully achieved using Ultra-High-Performance Liquid Chromatography coupled with positive ion Atmospheric Pressure Chemical Ionization Mass Spectrometry (UPLC/APCI-MS). nih.govhw.ac.uk This approach avoids the derivatization step entirely, streamlining the analytical workflow. hw.ac.uk

Similarly, UPLC-ESI-TOF-MS has been shown to detect non-acetylated hopanoids. nih.gov However, a key trade-off is that the signal intensities for these non-derivatized compounds are considerably weaker than for their acetylated counterparts. nih.gov Despite lower signal strength, these non-derivatization approaches are valuable as they reduce sample handling and the potential for introducing artifacts, while also significantly shortening analysis times. hw.ac.uk

Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated by assessing key performance characteristics, including the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery. researchgate.netjuniperpublishers.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. juniperpublishers.comrepec.org It is often defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. juniperpublishers.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. juniperpublishers.comrepec.org The LOQ is typically defined based on an S/N ratio of 10:1. juniperpublishers.com

Recovery: The efficiency of the analytical procedure, representing the percentage of the true amount of an analyte that is measured after the entire sample preparation and analysis process. researchgate.net

For hopanoid analysis, these parameters vary depending on the specific compound, matrix, and analytical method used. For example, one study using RP-UPLC-MS to analyze acetylated bacteriohopanepolyols reported an LOD of approximately 40 pg and an LOQ of about 132 pg. nih.gov Another study developing a high-temperature GC-MS method found that it yielded 2- to 7-fold higher recovery of hopanoids compared to traditional oxidative cleavage techniques. nih.gov A validated LC-MS/MS method for a different steroid, 18-hydroxycortisol, demonstrated excellent analytical recovery ranging from 98.0% to 103.7%. researchgate.net

| Method | Analyte/Class | LOD | LOQ | Recovery | Reference |

|---|---|---|---|---|---|

| RP-UPLC-MS | Acetylated Bacteriohopanepolyols | ~40 pg (S/N=3) | ~132 pg (S/N=10) | Not Specified | nih.gov |

| High-Temperature GC-MS | Bacteriohopanetetrols | Not Specified | Not Specified | 2- to 7-fold higher than oxidative cleavage | nih.gov |

| LC-MS/MS | 18-hydroxycortisol (steroid example) | Not Specified | 0.26 nmol/L | 98.0–103.7% | researchgate.net |

Ecological and Geochemical Relevance of Hydroxyhopanone and Hopanoids

Hopanoids as Molecular Fossils and Paleobiomarkers

The study of ancient life and environments often relies on chemical traces left behind by organisms, known as molecular fossils or biomarkers. caltech.edufuturity.org Unlike delicate biological molecules like DNA, which degrade relatively quickly, the robust, polycyclic structure of hopanoids allows them to persist in sediments for billions of years. caltech.eduwikipedia.org This remarkable stability makes them one of the most abundant natural product classes on Earth, with their diagenetic products, hopanes, found in virtually all sediments. wikipedia.org

When a hopanoid-producing bacterium dies, its lipids are deposited in sediment. Over geological timescales, through processes of degradation and reduction, the original hopanoid structure (like hydroxyhopanone or bacteriohopanepolyols) is altered into a more stable hydrocarbon skeleton called a hopane (B1207426). wikipedia.org Because these hopane skeletons retain the distinctive five-ring structure, they serve as unambiguous fingerprints of the past presence of bacteria. caltech.edunih.gov

The structural diversity of hopanoids provides even more specific information. For example, certain modifications to the basic hopanoid structure are thought to be unique to specific bacterial groups. A prominent example is the presence of a methyl group at the C-2 position of the hopane skeleton. These 2-methylhopanes are considered strong evidence for the presence of cyanobacteria, the organisms responsible for the Great Oxidation Event, in ancient environments. caltech.edunih.gov The discovery of these specific molecular fossils in rocks predating the rise of atmospheric oxygen has fueled significant scientific discussion about the timeline of the evolution of photosynthesis. caltech.edu

| Biomarker Type | Biological Precursor (Example) | Diagenetic Product | Inferred Biological Source | Significance |

| Hopanoids | Bacteriohopanepolyols, Diplopterol (B1670745) | Hopanes | Bacteria | Indicates the presence of ancient bacterial life; one of the most abundant molecular fossils. wikipedia.orgnih.gov |

| 2-Methylhopanoids | 2-Methylbacteriohopanepolyols | 2-Methylhopanes | Primarily Cyanobacteria | Used as a specific marker for cyanobacteria, providing insights into the evolution of oxygenic photosynthesis. caltech.edunih.gov |

| Steroids | Cholesterol, Stigmasterol | Steranes | Eukaryotes | Indicates the presence of ancient eukaryotic life, serving as a counterpart to bacterial hopanoids. nih.gov |

This table provides a simplified overview of major biomarker classes and their significance in paleontological studies.

Applications in Paleoenvironmental and Paleoclimatic Reconstructions

Beyond simply indicating the presence of life, hopanoids are powerful tools for reconstructing the environmental and climatic conditions of the past. mdpi.comcarleton.edu The distribution and specific structures of hopanoid derivatives preserved in rock and sediment cores can reflect the conditions under which the original source bacteria lived. mdpi.comnih.gov

One of the key applications is the use of hopane isomer ratios to reconstruct the pH of ancient environments. In modern, acidic peat bogs, the biologically produced hopanoid configuration (17β,21β(H)) can be rapidly converted to a more "thermally mature" configuration (17α,21β(H)) that is typically associated with deep burial and high temperatures over millions of years. uu.se The ratio between these isomers in peat deposits has been shown to correlate with pH, providing a quantitative proxy for acidity in ancient peat-forming ecosystems. uu.se However, research indicates this specific proxy may not be applicable to mineral soils, where hopanoids appear to be protected from this rapid isomerization, highlighting the need to carefully consider the depositional environment. uu.se

Furthermore, the diversity and abundance of hopanoid-producing microbial communities are shaped by various environmental factors, including oxygen concentration, salinity, and the amount of total organic carbon (TOC). mdpi.com Studies in modern low-oxygen marine environments have shown that these zones can be "hot spots" for hopanoid production and that specific hopanoid structures may be linked to microbes that thrive in such conditions. nih.gov By analyzing the types of hopanes in ancient sediments, scientists can infer characteristics of past water bodies, such as the extent of oxygen-depleted zones, which has significant implications for understanding past ocean circulation and climate dynamics. nih.govresearchgate.net

| Hopanoid-Based Proxy | Environmental Parameter | Mechanism | Application Example |

| C₃₁ Hopane ββ/(αβ+ββ) Ratio | pH | Acid-catalyzed isomerization of the biological ββ-hopane to the geological αβ-hopane configuration. uu.se | Reconstructing the acidity of ancient peatlands and swamps. uu.se |

| Bacteriohopanepolyol (BHP) Diversity | Dissolved Oxygen, Salinity | Different bacterial species that produce unique BHP structures thrive under specific environmental conditions. mdpi.comnih.gov | Identifying anoxic or low-oxygen events in the geological past and tracing inputs from different microbial communities. nih.gov |

This table summarizes key examples of how hopanoids are used in paleoenvironmental and paleoclimatic reconstructions.

Role in Microbial Adaptation to Environmental Stressors

In living organisms, hopanoids like this compound are not passive molecules; they play an active and critical role in helping bacteria adapt and survive in challenging and changing environments. nih.govnih.govnih.gov Hopanoids are structural analogues of sterols (like cholesterol) found in eukaryotes. nih.govnih.gov They insert into the bacterial cell membrane, where they modulate its fluidity and permeability, providing stability and order. nih.govpnas.org

This function is crucial for withstanding a wide array of environmental stressors. The bacterial outer membrane is the first line of defense against physical and chemical threats, and hopanoids fortify this barrier. nih.gov Research has demonstrated that the presence of hopanoids is essential for tolerance to:

Temperature Stress : In the cyanobacterium Nostoc punctiforme, hopanoids are required for the growth of vegetative cells at high temperatures, consistent with their role as membrane rigidifiers. nih.govresearchgate.net

pH Stress : Hopanoids are critical for survival in low-pH (acidic) conditions in bacteria such as Rhodopseudomonas palustris and Burkholderia cenocepacia. nih.gov

Osmotic Stress : By reinforcing the outer membrane, hopanoids help bacteria like rhizobia endure fluctuations in soil water potential and high osmolarity. nih.govresearchgate.net

Chemical Stress : The absence of hopanoids can render bacteria more sensitive to detergents and certain antibiotics, suggesting a link between the membrane-ordering effect of hopanoids and the function of membrane proteins involved in multidrug efflux. pnas.org

The ability of hopanoids to bolster bacteria against such a wide range of stressors supports their interpretation as biomarkers for general environmental stress in the geological record. nih.gov The production of these molecules is a key adaptive strategy, allowing bacteria to thrive in environments from acidic hot springs to saline lagoons and the soil. mdpi.comnih.gov

Future Research Directions for Hydroxyhopanone

Discovery of Novel Biosynthetic Enzymes and Pathways

While the general pathway for hopanoid biosynthesis begins with the cyclization of squalene (B77637) by squalene-hopene cyclase (SHC), the specific enzymatic machinery responsible for the subsequent functionalization of the hopene skeleton, particularly the introduction of the hydroxyl group to form hydroxyhopanone, remains an area ripe for discovery. nih.govnih.gov Future research should prioritize the identification and characterization of the enzymes that catalyze these specific modifications.

A key focus will be the search for novel hydroxylases, such as cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases, which are known to perform similar hydroxylation reactions in the biosynthetic pathways of other complex natural products like flavonoids. mdpi.commdpi.comresearchgate.net The elucidation of these enzymes and their corresponding genes is a critical prerequisite for understanding the complete biosynthetic pathway of this compound. mdpi.com The discovery of novel biosynthetic routes, as has been seen with compounds like 3-hydroxypropanoate and methionine, often reveals new enzymatic capabilities and metabolic logic. nih.govnih.govresearchgate.net By applying genomic and biochemical approaches to hopanoid-producing organisms, researchers can uncover the missing enzymatic links in this compound biosynthesis. harvard.edu

Table 1: Key Enzyme Classes for Future Investigation in this compound Biosynthesis

| Enzyme Class | Potential Role in this compound Biosynthesis | Rationale for Investigation |

| Squalene-Hopene Cyclase (SHC) | Catalyzes the initial cyclization of squalene to form the hopene skeleton. nih.govnih.gov | Understanding the diversity and regulation of SHCs can provide insights into the evolutionary origins of hopanoid biosynthesis. |

| Cytochrome P450 Monooxygenases | Potential candidates for the hydroxylation of the hopene backbone to produce this compound. mdpi.commdpi.com | This class of enzymes is well-known for its role in the functionalization of a wide range of natural products. |

| 2-oxoglutarate-dependent dioxygenases | Alternative candidates for the hydroxylation step in this compound biosynthesis. mdpi.com | These enzymes are also involved in the hydroxylation of various secondary metabolites. |

| Novel Hydrolases | May be involved in the modification of hopanoid side chains. | The diversity of hopanoid structures suggests the existence of a wide range of modifying enzymes. |

Development of Chemoenzymatic Synthetic Strategies for Complex Derivatives

The development of efficient and selective methods for the synthesis of this compound and its derivatives is crucial for enabling further biological and medicinal research. Chemoenzymatic synthesis, which combines the strengths of chemical and biological catalysis, offers a powerful approach to this challenge. nih.govnih.govnih.govnih.govresearchgate.net Future research in this area will likely focus on the development of biocatalysts with high stereo- and regioselectivity for the functionalization of the hopanoid scaffold. researchgate.net

In-depth Mechanistic Investigations of In Vitro Biological Activities

While preliminary studies have suggested a range of biological activities for hopanoids, including their role in membrane rigidification and stress tolerance, in-depth mechanistic investigations of this compound's specific in vitro effects are largely unexplored. wikipedia.org Future research must move beyond simple screening assays to elucidate the precise molecular mechanisms underlying its observed biological activities.

This will involve a combination of biochemical, biophysical, and cell-based assays to identify the molecular targets of this compound and to understand how it modulates cellular pathways. Techniques such as affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry can be employed to identify binding partners. Furthermore, detailed studies on its effects on membrane properties, such as fluidity and permeability, will be crucial for understanding its role as a potential membrane-active agent. nih.gov Elucidating these mechanisms will be essential for validating its therapeutic potential and for the rational design of more potent and selective derivatives.

Exploration of Undiscovered Natural Sources and Their Chemotaxonomic Significance

The first hopanoid to be identified, this compound, was isolated from dammar gum, a resin from trees of the genus Hopea. wikipedia.org While hopanoids are now known to be produced by a diverse range of organisms, including bacteria, lichens, bryophytes, and ferns, the full extent of their natural distribution remains to be discovered. wikipedia.org Future research should focus on the systematic exploration of new and under-investigated biological sources for this compound and other novel hopanoids.

This exploration will not only expand our knowledge of the natural world but also have significant chemotaxonomic implications. The structural diversity of hopanoids can serve as a powerful tool for classifying organisms and understanding their evolutionary relationships. By correlating the presence of specific hopanoids with particular taxa, researchers can develop new biomarkers for tracking microbial communities and their activities in various environments. researchgate.net This is particularly relevant in geobiology, where hopanoids preserved in the rock record provide insights into ancient ecosystems. nih.gov

Table 2: Potential Underexplored Sources of this compound

| Organism Group | Rationale for Investigation | Potential Significance |

| Tropical Plants | The initial discovery was from a tropical tree resin. wikipedia.org | Discovery of novel hopanoid structures and biosynthetic pathways. |

| Extremophilic Bacteria | Hopanoids are known to be involved in stress tolerance. nih.govwikipedia.org | Identification of hopanoids with unique properties for biotechnological applications. |

| Symbiotic Microorganisms | Hopanoids play a role in plant-bacterial interactions. nih.gov | Understanding the role of hopanoids in symbiotic relationships. |

| Marine Organisms | The marine environment is a vast and largely unexplored source of natural products. | Discovery of novel hopanoids with potential pharmaceutical applications. |

Innovations in Analytical and Quantification Methods for Trace Analysis

The accurate detection and quantification of this compound, especially at trace levels in complex biological and environmental samples, is a significant analytical challenge. nih.govnih.gov Future research in this area should focus on the development of more sensitive, selective, and robust analytical methods.

Innovations in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) will be crucial. nih.govnih.gov This includes the development of new derivatization strategies to improve the volatility and ionization efficiency of this compound, as well as the use of high-resolution mass spectrometry for unambiguous identification. nih.gov Furthermore, the development of certified reference materials and standardized analytical protocols will be essential for ensuring the comparability of data across different laboratories and studies. nih.gov Advanced analytical techniques, such as those used for the characterization of monoclonal antibodies, could also be adapted for the detailed structural elucidation of this compound and its derivatives. mdpi.com

Integrated -omics Approaches in Phytochemistry and Microbial Production

The application of integrated -omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for advancing our understanding of this compound. nih.govconsensus.appnih.govnih.govnih.gov Future research should leverage these powerful tools to investigate the phytochemistry of this compound in its natural producers and to engineer microbial systems for its enhanced production.

By combining transcriptomic and metabolomic data, researchers can identify the genes and pathways involved in this compound biosynthesis and regulation. consensus.appnih.govnih.gov This information can then be used to metabolically engineer microorganisms, such as Escherichia coli or yeast, for the heterologous production of this compound. This approach has been successfully used for the production of other valuable natural products and offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. Furthermore, -omics approaches can be used to study the global effects of this compound on cellular metabolism and to identify novel biological activities. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Hydroxyhopanone in biological samples?

- Methodological Answer: this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry for detection, as these methods balance sensitivity and specificity. For complex matrices (e.g., plasma or tissue homogenates), solid-phase extraction (SPE) is advised to minimize interference. Calibration curves using deuterated internal standards improve accuracy . Mass spectrometry (LC-MS/MS) is preferred for trace-level detection, with fragmentation patterns validated against reference standards. Researchers should report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound for high-purity yields?

- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) frameworks. For example, a fractional factorial design can identify critical factors influencing yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Purity should be confirmed via melting point analysis and ¹H/¹³C NMR to detect residual solvents or byproducts .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is indispensable for confirming stereochemistry and functional groups. ¹H NMR resolves proton environments, while ²D techniques (COSY, HSQC) clarify coupling patterns. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl stretches (e.g., 3200–3600 cm⁻¹ for -OH, ~1700 cm⁻¹ for ketones). X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. Researchers should cross-validate spectral data with computational simulations (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the enzymatic pathways involved in this compound biosynthesis?

- Methodological Answer: Use gene knockout/knockdown models (e.g., CRISPR-Cas9) in microbial systems to identify candidate enzymes. Pair this with metabolomic profiling (LC-MS) to track intermediate accumulation. Isotopic labeling (¹³C-glucose) can trace carbon flux through putative pathways. For in vitro assays, purify enzymes via affinity chromatography and measure kinetics (Km, Vmax) under varied pH/temperature conditions. Data should be analyzed using Michaelis-Menten models, with negative controls to rule out non-enzymatic reactions .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data of this compound?

- Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Conduct parallel assays :

- In vitro: Test this compound in cell-free systems (e.g., enzyme inhibition assays).

- In vivo: Use radiolabeled compounds (³H/¹⁴C) in animal models to assess tissue distribution and metabolite formation via autoradiography or PET imaging .

- In silico: Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption/clearance. If in vivo activity is lower than in vitro, consider prodrug derivatization to enhance permeability .

Q. What methodological considerations are critical when assessing the stability of this compound under varying environmental conditions?

- Methodological Answer: Design accelerated stability studies per ICH guidelines :

- Thermal stability: Incubate samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Photostability: Expose to UV light (ICH Q1B) and monitor degradation via LC-MS.

- Oxidative stress: Add hydrogen peroxide (0.3% v/v) and track oxidation products. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect free radical intermediates .

Data Management & Reporting

Q. How should researchers handle large datasets from this compound studies to ensure reproducibility?

- Methodological Answer: Raw data (e.g., chromatograms, spectral files) should be archived in FAIR-compliant repositories (e.g., Zenodo, Figshare). Use electronic lab notebooks (ELNs) for metadata annotation. Processed data must include error margins (SEM/SD) and statistical tests (ANOVA, t-tests) applied. For transparency, publish full experimental protocols on platforms like Protocols.io .

Q. What frameworks are recommended for evaluating the novelty of this compound-related hypotheses?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. Conduct a systematic literature review using PubMed/Scopus to identify knowledge gaps. Use bibliometric tools (VOSviewer) to map keyword co-occurrence trends and avoid redundancy. Pre-register hypotheses on platforms like Open Science Framework to establish priority .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.